molecular formula C5H11N B594587 2-Cyclopropylethyl-1,1,2,2-d4-amine CAS No. 1219795-00-2

2-Cyclopropylethyl-1,1,2,2-d4-amine

Cat. No.: B594587
CAS No.: 1219795-00-2
M. Wt: 89.174
InChI Key: ZOGZOXRETBBBJI-KHORGVISSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropylethyl-1,1,2,2-d4-amine is an isotopically labeled compound used primarily in research and experimental applications. The compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms at specific positions in the molecule. This labeling is useful for tracing and studying various chemical and biological processes.

Scientific Research Applications

2-Cyclopropylethyl-1,1,2,2-d4-amine is widely used in scientific research due to its isotopic labeling. Some of its applications include:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

    Biology: Employed in metabolic studies to trace the pathways of amine metabolism.

    Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.

    Industry: Applied in the development of new materials and catalysts

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if it’s used as a drug, it would interact with biological targets in the body .

Future Directions

The future directions would depend on the potential applications of this compound. It could be studied for its potential uses in medicine, materials science, or other fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropylethyl-1,1,2,2-d4-amine typically involves the introduction of deuterium atoms into the cyclopropylethylamine structure. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst. Another approach involves the use of deuterated reagents in the synthesis process to incorporate deuterium atoms directly into the molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to ensure efficient and high-yield production. The compound is then purified using standard techniques such as distillation and chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropylethyl-1,1,2,2-d4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropylethyl-1,1,2,2-d4-amine is unique due to its isotopic labeling, which allows for detailed studies of chemical and biological processes. The presence of deuterium atoms provides a distinct advantage in tracing and understanding reaction mechanisms and metabolic pathways without significantly altering the compound’s properties .

Properties

IUPAC Name

2-cyclopropyl-1,1,2,2-tetradeuterioethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N/c6-4-3-5-1-2-5/h5H,1-4,6H2/i3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOGZOXRETBBBJI-KHORGVISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1CC1)C([2H])([2H])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

89.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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